1,4,5,6,7,8-Hexahydrocyclohepta[d]imidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1,4,5,6,7,8-hexahydrocyclohepta[d]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-2-4-7-8(5-3-1)10-6-9-7/h6H,1-5H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSTXUPZKIBDJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)N=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30307852 | |
| Record name | 1,4,5,6,7,8-hexahydrocyclohepta[d]imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30307852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10493-90-0 | |
| Record name | NSC195330 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195330 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4,5,6,7,8-hexahydrocyclohepta[d]imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30307852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1,4,5,6,7,8 Hexahydrocyclohepta D Imidazole
Strategic Approaches to the Construction of the Imidazole (B134444) Ring within Fused Architectures
The formation of the imidazole ring onto a pre-existing carbocyclic structure is a common and effective strategy. Several methodologies have been developed to achieve this transformation, each with its own advantages.
Cyclocondensation reactions are a foundational method for the synthesis of imidazoles. youtube.com This approach typically involves the reaction of a 1,2-dicarbonyl compound with an aldehyde and a nitrogen source, often ammonia (B1221849) or ammonium (B1175870) acetate. asianpubs.orgnih.gov For the synthesis of the target molecule, this would involve a cycloheptane-1,2-dione as the dicarbonyl precursor.
The general mechanism involves the initial formation of a diimine intermediate from the dicarbonyl compound and ammonia, followed by condensation with an aldehyde and subsequent cyclization and oxidation to form the aromatic imidazole ring. The choice of solvent and catalyst can significantly influence the reaction efficiency and yield. asianpubs.org Microwave-assisted and solvent-free conditions have been explored to develop more environmentally friendly protocols. asianpubs.org
Table 1: Examples of Cyclocondensation Reactions for Imidazole Synthesis
| Dicarbonyl Precursor | Aldehyde | Nitrogen Source | Catalyst/Conditions | Product Type |
|---|---|---|---|---|
| Benzil | Various Aromatic Aldehydes | Ammonium Acetate | p-Toluenesulfonic acid (PTSA), Ethanol, 80°C | 2,4,5-Trisubstituted Imidazoles |
| 1,2-Diketones | Urotropine | Ammonium Acetate | Solventless, Microwave-assisted | 4,5-Disubstituted Imidazoles |
| Benzil | Aromatic Aldehydes | Ammonium Acetate | Urea-ZnCl₂ | Triaryl-1H-imidazoles |
This table presents generalized examples of cyclocondensation reactions and is for illustrative purposes.
Multicomponent reactions (MCRs) offer a highly efficient approach to the synthesis of complex molecules like fused imidazoles in a single step from three or more starting materials. rsc.orgresearchgate.net This strategy is valued for its atom economy and operational simplicity. nih.gov For the synthesis of 1,4,5,6,7,8-Hexahydrocyclohepta[d]imidazole, an MCR could potentially involve a cycloheptanone (B156872) derivative, an aldehyde, a nitrogen source, and an isocyanide in what is known as the van Leusen imidazole synthesis. nih.gov
The van Leusen three-component reaction, for instance, utilizes a tosylmethyl isocyanide (TosMIC) reagent, an aldehyde, and an amine to construct the imidazole ring. nih.gov This method is particularly versatile, allowing for the synthesis of 1,4,5-trisubstituted imidazoles with a high degree of regioselectivity. organic-chemistry.org The catalytic potential of various systems, including fluoroboric acid-derived catalysts, has been investigated to optimize these reactions. rsc.org
Table 2: Overview of Multicomponent Reactions for Imidazole Synthesis
| Reaction Name | Key Reagents | Key Features |
|---|---|---|
| Van Leusen Imidazole Synthesis | Aldehyde, Amine, Tosylmethyl isocyanide (TosMIC) | Forms 1,4,5-trisubstituted imidazoles. |
| Debus-Radiszewski Synthesis | Dicarbonyl, Aldehyde, Ammonia | A classic method for imidazole synthesis. |
| Four-Component Condensation | Arylglyoxals, Primary amines, Carboxylic acids, Isocyanides | Can be performed on a solid support (Wang resin). |
This table provides a summary of common MCRs used in imidazole synthesis.
Transition metal catalysis has emerged as a powerful tool for the synthesis of fused imidazole systems through C-H functionalization and subsequent cyclization. researchgate.netresearchgate.net This approach allows for the direct formation of C-C and C-N bonds, offering a more atom-economical and efficient alternative to traditional methods that often require pre-functionalized starting materials. mdpi.com
Rhodium and palladium catalysts are frequently employed for these transformations. researchgate.netmdpi.com For example, rhodium(III)-catalyzed C-H activation of an enamine derived from a cycloheptanone, followed by coupling with a nitrile and subsequent cyclization, could provide a direct route to the target fused imidazole. researchgate.net Similarly, nickel-catalyzed C-H arylations and alkenylations of pre-formed imidazole rings offer another pathway for derivatization. nih.gov These methods often exhibit high regioselectivity and functional group tolerance. researchgate.net
Formation of the Cycloheptane (B1346806) Moiety via Ring-Closing Reactions
An alternative synthetic strategy involves the construction of the seven-membered cycloheptane ring onto a pre-existing imidazole core.
The formation of seven-membered rings through intramolecular cyclization can be challenging due to entropic factors. However, various methods have been developed to overcome these hurdles. Radical cyclizations, for example, can be effective for forming rings of this size. libretexts.org The regioselectivity of the cyclization (i.e., exo versus endo closure) is a critical factor to consider. libretexts.org
Another approach involves ring-closing metathesis (RCM), a powerful reaction for the formation of various ring sizes, including seven-membered rings. This method typically employs a ruthenium-based catalyst to cyclize a diene-containing precursor.
Annulation strategies involve the construction of a new ring onto an existing one. An aza-Robinson annulation, for instance, could potentially be adapted to fuse a cycloheptane ring to an imidazole precursor. nih.gov This would involve a Michael addition followed by an intramolecular aldol (B89426) condensation.
Another powerful technique is the Diels-Alder reaction, which can be used to construct six-membered rings that can then be expanded to a seven-membered ring. For instance, an intramolecular Diels-Alder reaction could be employed to create a bicyclic intermediate that undergoes subsequent rearrangement or ring expansion to form the desired cycloheptane-fused imidazole. nih.gov Buchner-type ring expansion reactions have also been utilized for the synthesis of cycloheptatrienes, which could be subsequently reduced to the cycloheptane. nih.gov
Directed Synthesis of this compound
The construction of the this compound core can be approached through various synthetic strategies, primarily focusing on the formation of the imidazole ring onto a pre-existing cycloheptane or a related seven-membered carbocyclic precursor.
Exploration of Specific Precursors (e.g., 1,4,5,6,7,8-Hexahydrocyclohepta[b]pyrroles)
Recent research has highlighted the utility of 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrroles as versatile starting materials for the construction of fused heterocyclic systems. While direct synthesis of this compound from this precursor is not extensively documented, analogous transformations provide a strong basis for its potential.
A notable example involves the synthesis of cyclohepta researchgate.netresearchgate.netpyrrolo[1,2-c]pyrrolo[1,2-a]imidazoles, which utilizes 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole (B3047246) as a key building block. In this multi-step sequence, the initial pyrrole (B145914) is first converted to an acylethynylcycloalka[b]pyrrole. This intermediate then undergoes a [3+2] annulation reaction with a Δ1-pyrroline to furnish the complex fused imidazole system. This strategy underscores the potential of activating the pyrrole precursor to engage in cycloaddition reactions for the formation of an adjacent imidazole ring.
The general approach is outlined in the scheme below:
Scheme 1: General strategy for the synthesis of fused imidazoles from a hexahydrocyclohepta[b]pyrrole precursor.
| Step | Reactants | Reagents and Conditions | Intermediate/Product |
| 1 | 1,4,5,6,7,8-Hexahydrocyclohepta[b]pyrrole, Acylbromoacetylene | Alumina (Al2O3), Room Temperature | Acylethynylcyclohepta[b]pyrrole |
| 2 | Acylethynylcyclohepta[b]pyrrole, Δ1-Pyrroline | Acetonitrile/THF, 70°C | Fused Cyclohepta researchgate.netresearchgate.netpyrrolo[1,2-c]pyrrolo[1,2-a]imidazole |
This methodology, while yielding a more complex scaffold, demonstrates the feasibility of employing 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole as a viable precursor for cyclohepta-fused imidazoles. The key lies in the appropriate functionalization of the pyrrole ring to facilitate the subsequent imidazole ring formation.
Derivatization of Core Hexahydrocyclohepta[d]imidazole Scaffolds
Once the core this compound scaffold is synthesized, its further derivatization is crucial for exploring structure-activity relationships in various applications. The reactivity of the imidazole ring allows for a range of modifications.
Common derivatization strategies for imidazole and its fused analogues include:
N-Alkylation/Arylation: The nitrogen atoms of the imidazole ring can be readily alkylated or arylated using appropriate electrophiles under basic conditions. This allows for the introduction of a wide variety of substituents, which can modulate the electronic properties and steric bulk of the molecule.
C-Halogenation: The carbon atoms of the imidazole ring can be halogenated, providing a handle for further functionalization through cross-coupling reactions, such as Suzuki, Stille, or Heck couplings.
Formylation and Acylation: Vilsmeier-Haack or Friedel-Crafts type reactions can be employed to introduce formyl or acyl groups onto the imidazole ring, which can then be further elaborated.
Metal-Catalyzed Cross-Coupling Reactions: For scaffolds bearing a halogen or triflate group, palladium- or copper-catalyzed cross-coupling reactions are powerful tools for introducing aryl, heteroaryl, alkyl, or alkynyl substituents.
The table below summarizes some potential derivatization reactions for a generalized hexahydrocyclohepta[d]imidazole core.
| Reaction Type | Reagents and Conditions | Position of Derivatization | Resulting Functional Group |
| N-Alkylation | Alkyl halide, Base (e.g., NaH, K2CO3) | Imidazole Nitrogen | N-Alkyl |
| N-Arylation | Aryl halide, Catalyst (e.g., CuI), Base | Imidazole Nitrogen | N-Aryl |
| C-Bromination | N-Bromosuccinimide (NBS) | Imidazole Carbon | Bromo |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Halogenated Imidazole Carbon | Aryl |
| Heck Coupling | Alkene, Pd catalyst, Base | Halogenated Imidazole Carbon | Alkenyl |
Stereochemical Control and Regioselectivity in Synthesis
The control of stereochemistry and regiochemistry is paramount in the synthesis of complex molecules. For this compound, these aspects are particularly relevant due to the presence of stereocenters and multiple reactive sites.
Diastereoselective and Enantioselective Synthetic Pathways
Achiral synthesis of this compound will result in a racemic mixture if stereocenters are present. The development of diastereoselective and enantioselective synthetic routes is therefore highly desirable.
Potential strategies for achieving stereocontrol include:
Chiral Pool Synthesis: Starting from an enantiomerically pure precursor that already contains the desired stereochemistry in the seven-membered ring.
Asymmetric Catalysis: Employing chiral catalysts to induce enantioselectivity in a key bond-forming reaction. For instance, asymmetric hydrogenation of a double bond in a precursor or a chiral Lewis acid-catalyzed cyclization.
Substrate-Controlled Diastereoselection: Utilizing existing stereocenters in the molecule to direct the stereochemical outcome of subsequent reactions.
While specific examples for the synthesis of this compound are scarce, the principles of asymmetric synthesis are broadly applicable. For instance, in the synthesis of other fused heterocycles, chiral auxiliaries have been used to direct the stereoselective formation of new stereocenters, which are then removed in a later step.
Regioselective Functionalization of the Fused System
Regioselective functionalization of the this compound system is essential for the synthesis of specific isomers and for targeted derivatization. The imidazole ring presents two nitrogen atoms and two carbon atoms, each with potentially different reactivity. Furthermore, the cycloheptane ring may also possess reactive sites.
Key considerations for regioselectivity include:
Electronic Effects: The inherent electronic properties of the imidazole ring will dictate the most nucleophilic or electrophilic sites. For example, in many imidazole systems, the C2 position is susceptible to deprotonation and subsequent electrophilic attack.
Steric Hindrance: The bulky cycloheptane ring can sterically hinder certain positions, favoring reaction at more accessible sites.
Directing Groups: The introduction of a directing group can control the regioselectivity of subsequent reactions, such as metal-catalyzed C-H activation.
For instance, in related benzimidazole (B57391) systems, N-alkylation often occurs preferentially at one of the two nitrogen atoms depending on the reaction conditions and the nature of the substituents. Similarly, electrophilic substitution on the imidazole ring can be directed by existing functional groups.
The following table outlines the potential for regioselective functionalization on the hexahydrocyclohepta[d]imidazole core.
| Position | Potential Reaction | Controlling Factors |
| N1/N3 | Alkylation, Arylation | Steric hindrance, Electronic effects of existing substituents |
| C2 | Deprotonation and electrophilic quench | Basicity, Nature of electrophile |
| C5/C6 | Halogenation, Nitration (if aromatic) | Electronic nature of the imidazole ring |
| Cycloheptane Ring | C-H activation, Radical functionalization | Catalyst, Directing groups, Inherent reactivity of C-H bonds |
Advanced Spectroscopic and Structural Elucidation of 1,4,5,6,7,8 Hexahydrocyclohepta D Imidazole Derivatives
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial characterization of 1,4,5,6,7,8-Hexahydrocyclohepta[d]imidazole derivatives. Unlike standard mass spectrometry, HRMS provides mass measurements with high accuracy (typically to within 5 ppm), which allows for the unambiguous determination of the elemental composition and thus the precise molecular formula of the parent ion.
The fragmentation patterns observed in the mass spectrum offer deep insights into the molecule's structure. For a typical derivative, ionization would likely produce a prominent molecular ion peak [M]+•. Subsequent fragmentation pathways can be predicted based on the inherent structural features. Common fragmentation events for imidazole-containing compounds include:
Cleavage of the Cycloheptane (B1346806) Ring: The saturated seven-membered ring can undergo ring-opening followed by fragmentation, leading to the loss of alkyl fragments.
Loss of Substituents: Any substituents on the heterocyclic or carbocyclic rings will produce characteristic neutral losses.
Imidazole (B134444) Ring Fragmentation: The imidazole ring itself can break apart, though it is relatively stable. Fission of the fused ring system often follows specific, predictable pathways that help confirm the core structure. mdpi.comresearchgate.net
For example, a derivative substituted with a benzyl (B1604629) group might show a prominent peak corresponding to the loss of a tropylium (B1234903) cation ([C7H7]+) or a benzyl radical. The analysis of these fragments allows for a piece-by-piece reconstruction of the molecular puzzle, confirming the connectivity of the core scaffold and its substituents.
Table 1: Illustrative HRMS Fragmentation Data for a Hypothetical Derivative (Derivative: 2-Phenyl-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazole)
| m/z (Observed) | m/z (Calculated) | Formula | Assignment |
|---|---|---|---|
| 212.1311 | 212.1313 | C14H16N2 | [M]+• (Molecular Ion) |
| 184.1022 | 184.1024 | C12H12N2 | [M - C2H4]+• |
| 135.0811 | 135.0813 | C9H9N2 | [M - C6H5]+ |
| 104.0522 | 104.0524 | C7H6N | [C6H5CNH]+ |
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
While HRMS provides the molecular formula, Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the precise connectivity and three-dimensional arrangement of atoms.
One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the chemical environments of protons and carbons, but for complex structures like hexahydrocyclohepta[d]imidazole derivatives, 2D NMR is essential for unambiguous assignment. youtube.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. sdsu.edu It is crucial for identifying adjacent protons within the cycloheptane ring and any alkyl substituents. Cross-peaks in a COSY spectrum connect protons that are J-coupled, allowing for the mapping of entire spin systems.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbon atom they are attached to (one-bond ¹H-¹³C correlation). sdsu.eduprinceton.edu It provides a definitive link between the proton and carbon skeletons of the molecule, simplifying the assignment of carbon signals based on their attached, and often more easily assigned, protons.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for piecing together the entire molecular framework by identifying longer-range correlations between protons and carbons, typically over two to four bonds. sdsu.eduprinceton.edu It is particularly powerful for identifying quaternary carbons (which are invisible in HSQC) and for connecting different fragments of the molecule, such as linking substituents to the core ring system.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, regardless of whether they are connected through bonds. researchgate.netipb.pt Cross-peaks in a NOESY spectrum indicate that two protons are close in space (typically < 5 Å). This is invaluable for determining the relative stereochemistry of substituents and for analyzing the conformation of the flexible seven-membered ring.
Table 2: Representative 2D NMR Correlations for Structural Elucidation
| Technique | Correlation Observed | Information Gained |
|---|---|---|
| COSY | Cross-peak between H-4 and H-5 protons | Confirms the connectivity of the methylene (B1212753) groups in the cycloheptane ring. |
| HSQC | Correlation between the proton signal at δ 3.8 ppm and the carbon signal at δ 55 ppm | Assigns the ¹³C chemical shift of the C-4 carbon based on its attached proton. |
| HMBC | Correlation from the N-H proton to the C-8a carbon | Confirms the fusion point between the imidazole and cycloheptane rings. |
For derivatives that exist as crystalline solids, Solid-State NMR (ssNMR) provides information that is inaccessible in solution-state studies. Molecules in the solid state can exist in different crystalline forms, known as polymorphs, which can have distinct physical properties. ssNMR is highly sensitive to the local electronic environment and can distinguish between different polymorphs by detecting variations in chemical shifts and relaxation times. Furthermore, techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution spectra of solid samples, enabling the study of molecular conformation and intermolecular packing within the crystal lattice.
Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Vibrational spectroscopy techniques, including FT-IR and Raman, are used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. researchgate.net For this compound derivatives, these techniques can readily confirm key structural features.
N-H Stretch: A characteristic stretching vibration for the imidazole N-H group typically appears in the region of 3500–3300 cm⁻¹. Its position and shape can be influenced by hydrogen bonding. nih.gov
C-H Stretches: Aliphatic C-H stretching vibrations from the cycloheptane ring appear just below 3000 cm⁻¹, while any aromatic C-H stretches from substituents would appear above 3000 cm⁻¹.
C=N Stretch: The imidazole C=N double bond gives rise to a strong absorption in the 1680–1620 cm⁻¹ region. researchgate.net
C-N Stretch: The C-N single bond stretching vibrations are typically found in the 1350–1000 cm⁻¹ range.
Raman spectroscopy provides complementary information to FT-IR. Non-polar bonds, such as C=C bonds in aromatic substituents, often produce strong Raman signals, whereas they may be weak in the IR spectrum.
Table 3: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Imidazole N-H | Stretch | 3500 - 3300 |
| Alkyl C-H | Stretch | 2960 - 2850 |
| Imidazole C=N | Stretch | 1680 - 1620 |
| Imidazole C-N | Stretch | 1350 - 1250 |
X-ray Crystallography for Definitive Three-Dimensional Molecular Structure, Absolute Configuration, and Intermolecular Interactions
When a suitable single crystal of a derivative can be grown, single-crystal X-ray crystallography provides the most definitive and detailed structural information. researchgate.netresearchgate.net This technique maps the electron density within the crystal, allowing for the precise determination of atomic positions in three-dimensional space.
The resulting crystal structure provides:
Unambiguous Connectivity: It confirms the bonding arrangement determined by NMR.
Precise Bond Lengths and Angles: This data offers insight into the electronic structure, such as bond orders and ring strain. nih.gov
Absolute Configuration: For chiral derivatives, X-ray crystallography using anomalous dispersion can determine the absolute stereochemistry (R/S configuration) without ambiguity.
Intermolecular Interactions: The crystal packing reveals how molecules interact with each other through forces like hydrogen bonds (e.g., involving the imidazole N-H), van der Waals forces, and π-π stacking if aromatic substituents are present. researchgate.net This information is crucial for understanding the material's physical properties.
Table 4: Hypothetical Crystal Data for a this compound Derivative
| Parameter | Value |
|---|---|
| Chemical Formula | C14H16N2 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.16 |
| b (Å) | 13.43 |
| c (Å) | 9.75 |
| β (°) | 99.53 |
| Volume (ų) | 1052.1 |
| Z (Molecules/unit cell) | 4 |
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Chiral Derivatives and Conformational Analysis
For derivatives of this compound that are chiral, chiroptical techniques are essential for studying their stereochemical properties in solution. Electronic Circular Dichroism (ECD) measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov
The ECD spectrum is highly sensitive to the molecule's three-dimensional structure. It can be used to:
Assign Absolute Configuration: By comparing the experimental ECD spectrum to one predicted by quantum chemical calculations for a known configuration (e.g., the R-isomer), the absolute configuration of the synthesized compound can be determined. mdpi.com
Computational Chemistry and Theoretical Investigations of 1,4,5,6,7,8 Hexahydrocyclohepta D Imidazole
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.
Density Functional Theory (DFT) for Ground State Properties and Conformational AnalysisFor a molecule like 1,4,5,6,7,8-Hexahydrocyclohepta[d]imidazole, Density Functional Theory (DFT) would be the primary tool for investigating its ground state properties. Researchers would typically employ a functional, such as B3LYP, in conjunction with a basis set (e.g., 6-31G(d,p) or larger) to perform geometry optimization.researchgate.netThis process finds the lowest energy arrangement of the atoms, providing key information on bond lengths, bond angles, and dihedral angles.
A conformational analysis would also be crucial, given the flexibility of the seven-membered cycloheptane (B1346806) ring. This would involve systematically exploring the potential energy surface to identify various stable conformers (e.g., chair, boat, twist-chair, twist-boat) and the energy barriers between them. The relative energies of these conformers would determine their population distribution at a given temperature.
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Dynamic Behavior
To study the dynamic behavior of this compound in a condensed phase (e.g., in a solvent like water), Molecular Dynamics (MD) simulations would be performed. An MD simulation would solve Newton's equations of motion for the atoms of the molecule and the surrounding solvent over time, providing a trajectory that reveals its dynamic nature.
This technique would allow for the observation of conformational transitions of the cycloheptane ring in real-time, the study of hydrogen bonding patterns between the imidazole (B134444) protons and the solvent, and the calculation of properties like the radial distribution function to understand the solvation structure.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies) from First Principles
Computational methods are widely used to predict spectroscopic parameters, which can aid in the experimental characterization of new compounds.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT, is a standard approach for predicting ¹H and ¹³C NMR chemical shifts. nih.gov Calculated chemical shifts for the optimized geometry of this compound would be compared to a reference standard (like Tetramethylsilane, TMS) to predict the NMR spectrum. researchgate.net
Vibrational Frequencies: The calculation of harmonic vibrational frequencies using DFT is routine. mdpi.com The resulting frequencies and their corresponding intensities can be used to simulate the infrared (IR) and Raman spectra of the molecule. researchgate.net This aids in the assignment of experimental vibrational bands to specific molecular motions, such as C-H stretches, N-H bends, or ring deformations.
Reaction Pathway Modeling and Transition State Analysis for Mechanistic Insights
Should the synthesis or reactivity of this compound be investigated, computational chemistry could elucidate reaction mechanisms. For a potential synthesis, such as the condensation reaction of a diamine with a dicarbonyl compound on a cycloheptane scaffold, DFT could be used to model the reaction pathway. researchgate.net
This involves locating the transition state structures that connect reactants to products and calculating the activation energy barriers. nih.gov This information provides deep insight into the reaction kinetics and can help optimize reaction conditions.
Structure-Property Relationship Studies within the Fused Imidazole Framework
While specific studies on this compound are absent, research on other fused imidazoles explores structure-property relationships. nih.gov For this compound, theoretical studies could investigate how modifications, such as adding substituents to the imidazole or cycloalkane ring, would affect its electronic properties. For instance, calculations could determine how substituents alter the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which in turn influence the molecule's reactivity and potential as an electronic material. researchgate.net
Future Prospects and Emerging Research Avenues for 1,4,5,6,7,8 Hexahydrocyclohepta D Imidazole Chemistry
Development of Sustainable and Green Synthetic Methodologies
The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact through the use of benign reagents, solvents, and energy-efficient processes. Future research into the synthesis of 1,4,5,6,7,8-hexahydrocyclohepta[d]imidazole and its derivatives is anticipated to align with these principles.
Current synthetic strategies for related saturated fused imidazoles, such as tetrahydrobenzimidazoles, often rely on multi-step procedures that may involve harsh reaction conditions. nih.goveprajournals.com A significant future prospect lies in the development of one-pot, multicomponent reactions (MCRs) to construct the hexahydrocyclohepta[d]imidazole core. MCRs offer inherent advantages in terms of atom economy, reduced waste generation, and operational simplicity. The exploration of biocatalysts, such as enzymes or even whole-cell systems, could provide highly selective and environmentally friendly routes to chiral derivatives of this scaffold. mdpi.com
Moreover, the use of alternative energy sources like microwave irradiation and ultrasound is expected to play a crucial role in accelerating reaction times and improving energy efficiency in the synthesis of these compounds. mdpi.com The development of solid-supported catalysts, for instance, zeolites or functionalized polymers, could facilitate easier product purification and catalyst recycling, further enhancing the sustainability of the synthetic protocols. mdpi.com A comparative overview of potential green synthesis strategies is presented in Table 1.
Table 1: Potential Green Synthetic Approaches for this compound
| Methodology | Potential Advantages | Key Research Focus |
|---|---|---|
| Multicomponent Reactions (MCRs) | High atom economy, reduced waste, operational simplicity | Identification of suitable starting materials and catalysts. |
| Biocatalysis | High selectivity, mild reaction conditions, use of renewable resources | Discovery and engineering of enzymes for specific transformations. |
| Microwave/Ultrasound-Assisted Synthesis | Reduced reaction times, improved energy efficiency | Optimization of reaction parameters and scalability. |
| Solid-Supported Catalysis | Ease of catalyst separation and recycling, potential for continuous flow processes | Development of robust and highly active heterogeneous catalysts. |
Exploration of Unconventional Reactivity and Novel Transformative Pathways
The chemical reactivity of the this compound scaffold is largely uncharted territory. Future research is poised to uncover novel transformative pathways that can be harnessed for the synthesis of diverse derivatives. The presence of both a saturated carbocyclic ring and a heteroaromatic imidazole (B134444) ring suggests a rich and varied reactivity profile.
One promising avenue is the selective functionalization of the C-H bonds within the cycloheptane (B1346806) ring. Advances in transition-metal-catalyzed C-H activation could enable the direct introduction of functional groups at specific positions, bypassing the need for pre-functionalized starting materials. rsc.org This would provide a powerful tool for rapidly generating libraries of analogues with diverse substitution patterns.
Furthermore, the imidazole moiety itself offers multiple sites for functionalization. While N-alkylation and N-arylation are common transformations for imidazoles, the exploration of less conventional reactions, such as direct C-H functionalization of the imidazole ring at the C2, C4, or C5 positions, could lead to novel molecular architectures. The application of photoredox catalysis could open up new avenues for radical-based transformations, enabling the introduction of a wide range of functional groups under mild conditions.
Integration with Advanced High-Throughput Screening for Chemical Libraries
The synthesis of diverse chemical libraries based on the this compound scaffold is a crucial step towards the discovery of new bioactive compounds. High-throughput screening (HTS) technologies will be instrumental in rapidly evaluating the biological activities of these libraries against a wide array of therapeutic targets. arvojournals.orgox.ac.uk
Future efforts will likely focus on the development of focused libraries, where the design of the compounds is guided by the specific biological target of interest. nih.gov This approach can increase the efficiency of the screening process by enriching the library with compounds that are more likely to exhibit the desired activity. The integration of automated synthesis platforms with HTS will enable a seamless workflow from compound synthesis to biological evaluation, significantly accelerating the drug discovery process. rsc.org
The unique three-dimensional shape of the hexahydrocyclohepta[d]imidazole scaffold makes it an attractive candidate for targeting protein-protein interactions, which are often challenging to modulate with traditional flat, aromatic molecules. HTS campaigns targeting such interactions could uncover novel therapeutic agents for a range of diseases.
Table 2: High-Throughput Screening Strategies for this compound Libraries
| Screening Approach | Key Objectives | Potential Therapeutic Areas |
|---|---|---|
| Phenotypic Screening | Identify compounds that produce a desired biological effect in cells or organisms. | Infectious diseases, oncology, neurodegenerative disorders. |
| Target-Based Screening | Identify compounds that interact with a specific molecular target (e.g., an enzyme or receptor). | A wide range of diseases depending on the target. |
| Fragment-Based Screening | Identify small, low-affinity fragments that bind to a target, which can then be optimized into more potent leads. | Drug discovery for challenging targets. |
Synergistic Application of Computational and Experimental Methodologies for Predictive Chemical Design
The synergy between computational modeling and experimental synthesis will be a driving force in the future exploration of this compound chemistry. In silico methods can provide valuable insights into the properties and potential applications of this scaffold, guiding the design of new molecules and the planning of synthetic routes. nih.gov
Computational tools such as Density Functional Theory (DFT) can be employed to predict the geometric and electronic properties of the molecule, as well as to model its reactivity and spectroscopic characteristics. nih.gov Molecular docking and molecular dynamics simulations can be used to predict the binding of derivatives to biological targets, helping to prioritize compounds for synthesis and biological testing. researchgate.net
Machine learning and artificial intelligence are also emerging as powerful tools in chemical design. chemrxiv.org Predictive models can be trained on existing data for related imidazole compounds to forecast properties such as bioactivity, toxicity, and pharmacokinetic profiles (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity) for novel derivatives of this compound. researchgate.net This predictive capability can significantly reduce the number of compounds that need to be synthesized and tested, making the discovery process more efficient and cost-effective.
Q & A
Basic Questions
Q. What are the established synthetic routes for 1,4,5,6,7,8-Hexahydrocyclohepta[d]imidazole, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves cyclocondensation or cycloaddition strategies. For example, substituted imidazoles are synthesized via multicomponent reactions using aldehydes, ammonium acetate, and nitriles under reflux in acetic acid . Reaction optimization requires controlling temperature, solvent polarity, and catalyst selection (e.g., acetic acid vs. ionic liquids) to minimize byproducts. Statistical experimental design (e.g., factorial methods) can systematically evaluate parameter interactions .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?
- Methodological Answer : Structural elucidation relies on NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For hydrogenated imidazoles, ¹H NMR distinguishes between tautomeric forms by analyzing proton environments in the heterocyclic ring . IR spectroscopy identifies functional groups (e.g., N-H stretching at ~3200 cm⁻¹). Computational tools like density functional theory (DFT) validate spectral data by simulating vibrational modes .
Q. What are the key physicochemical properties of this compound, and how do they impact experimental handling?
- Methodological Answer : Key properties include solubility (polar aprotic solvents like DMSO), hygroscopicity, and thermal stability. These influence storage conditions (dry, inert atmosphere) and reaction compatibility. For instance, moisture sensitivity necessitates Schlenk-line techniques for air-free synthesis . Stability under UV/visible light can be assessed via accelerated degradation studies using HPLC monitoring .
Advanced Research Questions
Q. How can computational reaction path search methods optimize the synthesis of hydrogenated imidazole derivatives?
- Methodological Answer : Quantum chemical calculations (e.g., DFT or ab initio) map potential energy surfaces to identify low-barrier pathways. ICReDD’s approach integrates computed transition states with experimental validation, narrowing optimal conditions (e.g., solvent, temperature) . Machine learning models trained on reaction databases (e.g., Reaxys) predict regioselectivity in cyclization steps .
Q. What strategies resolve contradictions in reported reaction yields for hydrogenated imidazole syntheses?
- Methodological Answer : Discrepancies often arise from unaccounted variables (e.g., trace moisture, catalyst aging). Systematic replication studies with controlled parameters (e.g., humidity, reagent purity) isolate critical factors. Contradictions in regioselectivity can be addressed using kinetic vs. thermodynamic control experiments, monitored via in-situ FTIR . Meta-analyses of published data using multivariate regression identify outliers .
Q. How do heterogeneous catalysts influence the scalability of hydrogenated imidazole synthesis, and what reactor designs are optimal?
- Methodological Answer : Solid acid catalysts (e.g., zeolites) improve recyclability and reduce waste. Membrane reactors enhance selectivity by continuous product removal, avoiding side reactions . Microfluidic systems enable precise control of residence time and mixing, critical for exothermic cyclization steps . Process simulation software (Aspen Plus) models heat transfer and mass balance for scale-up .
Q. What experimental design principles ensure robust optimization of hydrogenated imidazole derivatives for biological applications?
- Methodological Answer : Response surface methodology (RSM) with central composite design evaluates non-linear relationships between variables (e.g., pH, temperature). For bioactivity studies, orthogonal array testing (e.g., Taguchi methods) prioritizes critical substituents (e.g., electron-withdrawing groups) . High-throughput screening (HTS) coupled with QSAR models accelerates SAR profiling .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
